molecular formula C6H12ClF2NO B2807749 (2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride CAS No. 2470280-38-5

(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride

Cat. No.: B2807749
CAS No.: 2470280-38-5
M. Wt: 187.61
InChI Key: DWXUAKBWGJJYCT-JEDNCBNOSA-N
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Description

(S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring substituted with a difluoromethoxy group, making it a valuable building block in organic synthesis and pharmaceutical research.

Scientific Research Applications

(S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

While specific mechanisms of action for “(S)-2-((Difluoromethoxy)methyl)pyrrolidine hcl” are not available, evolved variants of cytochrome P450BM3 from Bacillus megaterium employ high-valent oxo-iron(IV) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .

Safety and Hazards

Hydrochloric acid, which could be a component of “(S)-2-((Difluoromethoxy)methyl)pyrrolidine hcl”, is corrosive, and concentrated forms often release acidic mists upon reaction with other substances that are also dangerous . If the acid or mist come into contact with the skin, eyes, or internal organs, the damage can be irreversible or even fatal in severe cases .

Future Directions

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability . These ionic mesogens having a partially unsaturated pyrrolidine ring were found to stabilize numerous mesophases over a wide thermal range . This suggests potential future directions in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired enantiomer, (S)-2-((Difluoromethoxy)methyl)pyrrolidine.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-((Trifluoromethoxy)methyl)pyrrolidine hydrochloride: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-((Methoxymethyl)pyrrolidine hydrochloride: A compound with a methoxy group instead of a difluoromethoxy group.

Uniqueness

(S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The difluoromethoxy group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

(2S)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXUAKBWGJJYCT-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)COC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2470280-38-5
Record name (2S)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride
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